molecular formula C9H9N5O3 B115268 Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate CAS No. 146233-49-0

Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate

Cat. No.: B115268
CAS No.: 146233-49-0
M. Wt: 235.2 g/mol
InChI Key: VSBZUSCVRZJNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate typically involves the formation of the imidazo[1,2-b]pyridazine core followed by functionalization at specific positions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate involves its binding to the hinge region of kinases, particularly TAK1. This binding inhibits the enzymatic activity of TAK1, leading to reduced cell growth and proliferation in multiple myeloma cells. The compound’s ability to inhibit TAK1 at nanomolar concentrations makes it a potent therapeutic candidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate is unique due to its specific substitution pattern, which confers high selectivity and potency towards TAK1 inhibition. This makes it a valuable compound for developing targeted therapies for diseases such as multiple myeloma .

Properties

IUPAC Name

methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c1-17-9(16)12-6-4-14-7(11-6)3-2-5(13-14)8(10)15/h2-4H,1H3,(H2,10,15)(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBZUSCVRZJNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CN2C(=N1)C=CC(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.